3-Bromo-2,4,6-trichloro-8-methoxyquinoline
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Overview
Description
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline typically involves the halogenation of a quinoline precursor. One common method is the bromination and chlorination of 8-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,6-trichloro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as aminoquinolines, thioquinolines, or alkoxyquinolines can be formed.
Oxidation Products: Quinoline N-oxides are common oxidation products.
Reduction Products: Dehalogenated quinolines are typical reduction products.
Scientific Research Applications
3-Bromo-2,4,6-trichloro-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand the biological activity of halogenated quinolines and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,6-trichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-8-methoxyquinoline
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-3-chloro-7-methoxyquinoline
Uniqueness
3-Bromo-2,4,6-trichloro-8-methoxyquinoline is unique due to the presence of three chlorine atoms and one bromine atom, which confer distinct reactivity and biological activity compared to other halogenated quinolines. The specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H5BrCl3NO |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-bromo-2,4,6-trichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H5BrCl3NO/c1-16-6-3-4(12)2-5-8(13)7(11)10(14)15-9(5)6/h2-3H,1H3 |
InChI Key |
YLIRFPBPPKRBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)Br)Cl)Cl |
Origin of Product |
United States |
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